1,4-diaminobutan-2-one
Overview
Description
1,4-diaminobutan-2-one is a chemical compound with the molecular formula C4H10N2O It is known for its role as a competitive inhibitor of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-diaminobutan-2-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of succinic acid dinitrile. This process typically requires specific catalysts and controlled reaction conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1,4-diamino-2-butanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow principles similar to those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-diaminobutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.
Common Reagents and Conditions
Reduction: The compound can be reduced under specific conditions to form different amine derivatives.
Substitution: Substitution reactions involving 1,4-diamino-2-butanone can lead to the formation of various substituted amines.
Major Products
The major products formed from these reactions include hydrogen peroxide, ammonium ions, and α-oxoaldehyde, among others. These products are often intermediates in further chemical transformations.
Scientific Research Applications
1,4-diaminobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of certain polymers and as a curing agent for epoxide resins.
Mechanism of Action
1,4-diaminobutan-2-one exerts its effects primarily through the inhibition of ornithine decarboxylase. This inhibition leads to a decrease in polyamine levels, which can affect various cellular processes. The compound also exhibits pro-oxidant properties, undergoing metal-catalyzed oxidation to produce reactive oxygen species, which contribute to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobutane: Similar in structure but lacks the carbonyl group present in 1,4-diamino-2-butanone.
1,4-Diamino-2-butyne: A mechanism-based inhibitor of diamine oxidase, similar to 1,4-diamino-2-butanone but with a triple bond in its structure.
Aminoacetone: Another α-aminocarbonyl compound with similar pro-oxidant properties.
Uniqueness
1,4-diaminobutan-2-one is unique due to its dual role as an ornithine decarboxylase inhibitor and a pro-oxidant compound. This combination of properties makes it particularly valuable in research focused on polyamine metabolism and oxidative stress.
Properties
IUPAC Name |
1,4-diaminobutan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-2-1-4(7)3-6/h1-3,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODANWMOQWMHGCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13123-70-1 (Parent), 3660-09-1 (di-hydrochloride) | |
Record name | 1,4-Diaminobutan-2-one dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diaminobutanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30927135 | |
Record name | 1,4-Diaminobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3660-09-1, 13123-70-1 | |
Record name | 1,4-Diaminobutan-2-one dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diaminobutanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diaminobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diaminobutan-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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